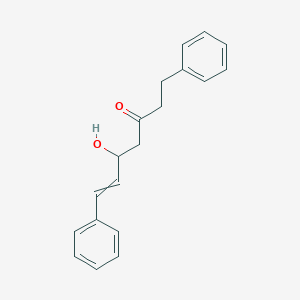

5-Hydroxy-1,7-diphenylhept-6-en-3-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-1,7-diphenylhept-6-en-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-11,13,18,20H,12,14-15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQGOKAKPXXESR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)CC(C=CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Therapeutic Potential of 5-Hydroxy-1,7-diphenylhept-6-en-3-one: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the natural sourcing, isolation, and potential signaling pathways of the bioactive diarylheptanoid, 5-Hydroxy-1,7-diphenylhept-6-en-3-one. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of this natural compound.

Natural Source Identification

This compound is a naturally occurring phenolic compound predominantly found in the rhizomes of various medicinal plants belonging to the Zingiberaceae (ginger) family. The primary documented botanical sources include:

-

Alpinia officinarum Hance (Lesser Galangal): The rhizomes of this plant are a well-established source of a variety of diarylheptanoids, including this compound.[1][2][3][4]

-

Curcuma longa L. (Turmeric): Widely recognized for its curcumin (B1669340) content, the rhizomes of turmeric also contain a diverse array of other diarylheptanoids, and this compound has been identified as one of its constituents.[5]

-

Alpinia nutans (Shell Ginger): This species is another documented source of this bioactive compound.

While these are the most cited sources, other species within the Alpinia and Curcuma genera may also produce this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₀O₂ | PubChem |

| Molecular Weight | 280.36 g/mol | PubChem |

| Appearance | Powder | Commercial Suppliers |

| Solubility | Soluble in DMSO, Methanol (B129727), Ethanol, Chloroform, Dichloromethane, Ethyl Acetate. Insoluble in water. | Commercial Suppliers |

| CAS Number | 87095-74-7 | PubChem |

Experimental Protocols

Extraction and Isolation of this compound

The following protocol is a generalized procedure based on methodologies reported for the isolation of diarylheptanoids from Alpinia officinarum and Curcuma longa. Researchers should optimize these protocols based on the specific plant material and available equipment.

3.1.1. Maceration and Solvent Extraction

-

Preparation of Plant Material: Air-dry the rhizomes of the source plant at room temperature and then grind them into a coarse powder.

-

Maceration: Soak the powdered rhizomes in a suitable organic solvent (e.g., methanol, ethanol, or ethyl acetate) at a ratio of 1:10 (w/v).

-

Extraction: Agitate the mixture periodically for 24-48 hours at room temperature.

-

Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3.1.2. Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography: Subject the crude extract to column chromatography on a silica gel (60-120 mesh) column. Elute the column with a gradient of hexane (B92381) and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.

-

Fraction Collection: Collect fractions of the eluent and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3).

-

Further Purification: Pool the fractions containing the target compound and subject them to further purification using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., methanol:water gradient) to yield pure this compound.

3.1.3. Supercritical Fluid Extraction (SFE)

As a more advanced and efficient method, SFE can be employed. This technique uses supercritical CO₂ as the primary solvent, often with a co-solvent like ethanol. SFE offers advantages such as shorter extraction times and cleaner extracts.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This protocol outlines the determination of the free radical scavenging activity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

3.2.1. Reagents and Equipment

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (analytical grade)

-

Ascorbic acid (as a positive control)

-

UV-Vis spectrophotometer

-

Micropipettes and 96-well microplate

3.2.2. Procedure

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Preparation of Sample and Control Solutions: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to obtain different concentrations. Prepare similar dilutions of ascorbic acid.

-

Assay: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader. A blank containing only methanol should be used for baseline correction.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the sample.

Potential Signaling Pathways

Diarylheptanoids, as a class of compounds, have been demonstrated to exert their biological effects, particularly their anti-inflammatory and antioxidant activities, through the modulation of key cellular signaling pathways. While direct studies on this compound are still emerging, the following pathways are strongly implicated based on the activity of structurally similar compounds.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Diarylheptanoids have been shown to inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes.

References

- 1. A Review on the Pharmacological Activities and Phytochemicals of Alpinia officinarum (Galangal) Extracts Derived from Bioassay-Guided Fractionation and Isolation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eijppr.com [eijppr.com]

- 3. Alpinia officinarum Hance: a comprehensive review of traditional uses, phytochemistry, pharmacokinetic and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metabolome Mining of Curcuma longa L. Using HPLC-MS/MS and Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]

Isolation of 5-Hydroxy-1,7-diphenylhept-6-en-3-one from Alpinia nutans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the isolation and characterization of the bioactive diarylheptanoid, 5-Hydroxy-1,7-diphenylhept-6-en-3-one, from the plant Alpinia nutans. This compound has garnered interest for its potential therapeutic properties, notably its antioxidant activity.[1][2] This document provides a comprehensive overview of the isolation protocol, physicochemical and analytical data, and a discussion of its potential biological significance. The information is presented to support further research and development efforts in the fields of natural product chemistry and drug discovery.

Introduction

Alpinia nutans (Shellflower or Dwarf Cardamom), a member of the Zingiberaceae family, is a perennial herb with a history of use in traditional medicine.[1] Phytochemical investigations of this plant have revealed the presence of several classes of secondary metabolites, including diarylheptanoids. One such compound, this compound, has been identified as a constituent of the methylene (B1212753) chloride extract of Alpinia nutans and has demonstrated notable antioxidant properties.[1][2] Diarylheptanoids, a class of plant phenolics, are known for a wide range of biological activities, making them promising candidates for drug development. This guide provides a detailed technical overview of the isolation and characterization of this specific diarylheptanoid.

Physicochemical and Analytical Data

The structural and physical properties of this compound are summarized in the table below. It is important to note that while the compound has been isolated from Alpinia nutans, the specific analytical data presented here is a compilation from publicly available databases and may not exclusively represent the data from the Alpinia nutans isolate.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₀O₂ | |

| Molecular Weight | 280.36 g/mol | |

| CAS Number | 87095-74-7 | |

| Appearance | Yellowish oil | |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.42-7.20 (m, 10H, Ar-H), 6.65 (d, J=15.9 Hz, 1H, H-7), 6.20 (dd, J=15.9, 6.2 Hz, 1H, H-6), 4.75 (m, 1H, H-5), 2.95-2.75 (m, 4H, H-2, H-4), 2.70-2.55 (m, 2H, H-1) | |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 211.5, 141.8, 134.5, 131.8, 129.5, 128.6, 128.5, 127.8, 126.2, 70.1, 49.8, 45.3, 29.8 | |

| Mass Spectrometry (EI-MS) m/z (%) | 280 [M]⁺, 262, 175, 157, 131, 105, 91, 77 |

Experimental Protocols

The following is a representative experimental protocol for the isolation of this compound from Alpinia nutans, based on general methods for the extraction of diarylheptanoids from plant materials. The specific details from the original isolation paper by Habsah et al. (2003) are not fully available in the public domain.

Plant Material Collection and Preparation

Fresh rhizomes of Alpinia nutans are collected and authenticated. The rhizomes are washed, chopped into small pieces, and air-dried in the shade for several days until a constant weight is achieved. The dried rhizomes are then ground into a coarse powder.

Extraction

The powdered plant material is subjected to extraction with methylene chloride (CH₂Cl₂) using a Soxhlet apparatus for 48 hours. The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude methylene chloride extract.

Fractionation and Purification

The crude extract is subjected to column chromatography over silica (B1680970) gel (60-120 mesh). The column is eluted with a gradient of n-hexane and ethyl acetate (B1210297), starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (7:3) and visualized under UV light (254 nm) and by staining with a vanillin-sulfuric acid reagent. Fractions containing the target compound are pooled, and the solvent is evaporated.

Further purification is achieved by preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound.

Visualization of Experimental Workflow and Potential Signaling Pathway

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from Alpinia nutans.

References

Unveiling a Minor Diarylheptanoid from Curcuma longa Rhizomes: A Technical Guide to 5-Hydroxy-1,7-diphenylhept-6-en-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rhizome of Curcuma longa L., commonly known as turmeric, is a rich source of bioactive compounds, with curcuminoids being the most extensively studied. Beyond the well-known curcumin, demethoxycurcumin, and bisdemethoxycurcumin, the plant synthesizes a diverse array of other diarylheptanoids. This technical guide focuses on a lesser-known constituent, 5-Hydroxy-1,7-diphenylhept-6-en-3-one , a diarylheptanoid that has been identified as a component of Curcuma longa rhizomes[1][2]. While research specifically on this compound is limited, this document consolidates the available information and provides a framework for its study, drawing upon established methodologies for related compounds. This guide is intended for researchers and professionals in drug discovery and natural product chemistry, offering insights into the extraction, characterization, and potential biological activities of this specific diarylheptanoid.

Chemical Properties

This compound is a linear diarylheptanoid with the chemical formula C₁₉H₂₀O₂ and a molecular weight of 280.36 g/mol [3][4]. Its structure features a seven-carbon chain linking two phenyl groups, with a hydroxyl group at the fifth carbon and a ketone at the third carbon[4].

Quantitative Data in Curcuma longa Rhizomes

A thorough review of the existing scientific literature reveals a significant gap in the quantitative analysis of this compound in Curcuma longa rhizomes. While numerous studies have quantified the major curcuminoids, specific data for this minor diarylheptanoid is not available.

Table 1: Quantitative Data for this compound in Curcuma longa Rhizomes.

| Compound | Concentration Range (mg/g of dry rhizome) | Analytical Method | Reference |

| This compound | Not Reported | - | - |

To provide context, the typical concentrations of the three major curcuminoids in Curcuma longa rhizomes are presented in Table 2.

Table 2: Quantitative Data for Major Curcuminoids in Curcuma longa Rhizomes from Vietnamese Cultivars.

| Compound | Concentration Range (% w/w) | Analytical Method | Reference |

| Curcumin | 0.77–10.30 | HPLC-DAD | [5] |

| Demethoxycurcumin | 0.33–6.92 | HPLC-DAD | [5] |

| Bisdemethoxycurcumin | 0.03–3.23 | HPLC-DAD | [5] |

Experimental Protocols

The following protocols are generalized methodologies based on established procedures for the extraction and analysis of diarylheptanoids from Curcuma longa. These can serve as a starting point for the specific isolation and quantification of this compound.

Extraction and Isolation of this compound (Hypothetical Protocol)

This protocol outlines a potential workflow for the extraction and isolation of the target compound.

-

Preparation of Plant Material:

-

Obtain fresh rhizomes of Curcuma longa.

-

Wash the rhizomes thoroughly to remove soil and debris.

-

Slice the rhizomes into thin pieces and dry them in a hot air oven at 40-50°C until a constant weight is achieved.

-

Grind the dried rhizomes into a fine powder.

-

-

Solvent Extraction:

-

Perform Soxhlet extraction or maceration of the powdered rhizomes with a suitable solvent such as methanol, ethanol, or ethyl acetate[6]. A solid-to-solvent ratio of 1:10 (w/v) is recommended.

-

For maceration, stir the mixture at room temperature for 24-48 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Fractionation of the Crude Extract:

-

Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297).

-

The target compound, being moderately polar, is expected to be enriched in the ethyl acetate fraction.

-

-

Chromatographic Purification:

-

Subject the ethyl acetate fraction to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualize under UV light or by staining with an appropriate reagent.

-

Pool the fractions containing the compound of interest and concentrate them.

-

Perform further purification using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water.

-

Structural Characterization

The structure of the isolated compound should be confirmed using spectroscopic methods:

-

Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)[7].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra to elucidate the complete chemical structure of the compound.

Quantification by HPLC-DAD (Hypothetical Method)

A validated HPLC-Diode Array Detector (DAD) method can be developed for the quantification of this compound.

-

Chromatographic System: A standard HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution with acetonitrile and water (with 0.1% formic acid) at a flow rate of 1 mL/min.

-

Detection: DAD detection at the maximum absorption wavelength of the compound.

-

Quantification: Prepare a calibration curve using an isolated and purified standard of this compound.

Biological Activity and Potential Signaling Pathways

While specific biological activities of this compound are not well-documented, it is known to possess antioxidant activity [8][9]. Based on the known activities of other diarylheptanoids from Curcuma species, it is plausible that this compound may also exhibit anti-inflammatory and anticancer properties.

Potential Anti-inflammatory Signaling Pathways

Many phenolic compounds exert their anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals (e.g., LPS, TNF-α), the IKK complex phosphorylates IκBα, leading to its ubiquitination and degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound could potentially inhibit this pathway at various points, such as by preventing IκBα phosphorylation or NF-κB nuclear translocation.

References

- 1. Non-phenolic linear diarylheptanoids from Curcuma xanthorrhiza: a novel type of topical anti-inflammatory agents: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Research Portal [rex.libraries.wsu.edu]

- 4. researchgate.net [researchgate.net]

- 5. Three non-phenolic diarylheptanoids with anti-inflammatory activity from Curcuma xanthorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. Secondary Metabolite Profiling of Curcuma Species Grown at Different Locations Using GC/TOF and UPLC/Q-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diarylheptanoids with free radical scavenging and hepatoprotective activity in vitro from Curcuma longa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Physical and chemical properties of "5-Hydroxy-1,7-diphenylhept-6-en-3-one"

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 5-Hydroxy-1,7-diphenylhept-6-en-3-one, a naturally occurring diarylheptanoid. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

Identification

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | (5R,6E)-5-Hydroxy-1,7-diphenyl-6-hepten-3-one, (5R)-trans-1,7-diphenyl-5-hydroxy-6-hepten-3-one |

| CAS Number | 87095-74-7 |

| Molecular Formula | C₁₉H₂₀O₂ |

| Molecular Weight | 280.36 g/mol |

Physicochemical Data

| Property | Value |

| Physical State | Powder |

| Solubility | Soluble in DMSO, methanol (B129727), chloroform, dichloromethane (B109758), and ethyl acetate. Insoluble in water. |

| Storage | Store at -20°C for long-term stability. |

Spectral Data

Detailed spectral data for this compound is not widely available in public spectral databases. However, based on the known structure and data for similar diarylheptanoids, the following spectral characteristics can be anticipated:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two phenyl groups, the protons on the heptene (B3026448) chain, including the vinyl protons of the α,β-unsaturated ketone system, the methine proton adjacent to the hydroxyl group, and the methylene (B1212753) protons.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the two aromatic rings, the carbonyl carbon of the ketone, the carbons of the double bond, the carbon bearing the hydroxyl group, and the methylene carbons of the aliphatic chain.

-

Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry would likely show a prominent [M+H]⁺ or [M+Na]⁺ ion in positive ion mode, and an [M-H]⁻ ion in negative ion mode. Fragmentation patterns would likely involve cleavage of the heptene chain, particularly at bonds adjacent to the ketone and hydroxyl groups.

Experimental Protocols

Isolation from Natural Sources (General Protocol)

While a specific protocol for this compound is not detailed, a general procedure for the isolation of diarylheptanoids from plant material is as follows:

-

Extraction: The dried and powdered plant material (e.g., rhizomes of Alpinia nutans) is subjected to solvent extraction, often starting with a nonpolar solvent like hexane (B92381) to remove lipids, followed by extraction with a solvent of medium polarity such as dichloromethane or ethyl acetate, where diarylheptanoids are typically soluble.

-

Chromatographic Separation: The crude extract is then subjected to various chromatographic techniques for purification. This may include:

-

Column Chromatography: Using silica (B1680970) gel or other stationary phases with a gradient of solvents (e.g., hexane-ethyl acetate) to separate fractions based on polarity.

-

Preparative Thin-Layer Chromatography (pTLC): For further purification of the fractions obtained from column chromatography.

-

High-Performance Liquid Chromatography (HPLC): A final purification step using a suitable column (e.g., C18) and mobile phase to obtain the pure compound.

-

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMQC, HMBC) and mass spectrometry.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay determines the free radical scavenging capacity of the compound.

-

Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

-

Sample Preparation: A stock solution of this compound is prepared in methanol at a known concentration. A series of dilutions are then made.

-

Reaction: A specific volume of the DPPH solution is mixed with a specific volume of each sample dilution in a microplate or cuvette. A control containing only methanol and the DPPH solution is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: The absorbance of each solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

IC₅₀ Determination: The concentration of the compound that causes 50% inhibition of the DPPH radical (IC₅₀) is determined by plotting the percentage of inhibition against the sample concentrations.

Biological Activity and Signaling Pathways

Antioxidant Activity

This compound has demonstrated antioxidant properties. The mechanism of action is believed to be through the donation of a hydrogen atom from its hydroxyl group to free radicals, thereby neutralizing them and terminating the radical chain reaction. This is a common mechanism for phenolic compounds.

P-glycoprotein Modulation

P-glycoprotein (P-gp) is a transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic drugs out of the cell. Some natural compounds can modulate the activity of P-gp, potentially reversing MDR. While the precise mechanism for this compound is not fully elucidated, it is hypothesized to act as an inhibitor of P-gp function. This could occur through competitive or non-competitive binding to the protein, thereby preventing the efflux of co-administered anticancer drugs.

Conclusion

This compound is a bioactive natural product with potential therapeutic applications, particularly as an antioxidant and a modulator of multidrug resistance. Further research is warranted to fully elucidate its mechanisms of action, establish a detailed safety profile, and explore its potential in combination therapies for cancer and other diseases associated with oxidative stress. The development of efficient synthetic routes will also be crucial for enabling more extensive biological evaluation.

Unveiling the Antioxidant Potential of 5-Hydroxy-1,7-diphenylhept-6-en-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the antioxidant activity of 5-Hydroxy-1,7-diphenylhept-6-en-3-one, a diarylheptanoid compound isolated from medicinal plants such as Alpinia nutans and Curcuma longa.[1][2] Diarylheptanoids, a class of plant secondary metabolites, are of significant interest for their wide range of biological activities, including potent antioxidant effects.[3][4][5][6] This document summarizes the current understanding of the antioxidant properties of this compound, details the experimental protocols for its evaluation, and explores the potential underlying signaling pathways, such as the Nrf2/ARE pathway, which is implicated in the antioxidant response of structurally similar compounds.[7]

Introduction to this compound and its Antioxidant Significance

This compound belongs to the diarylheptanoid family, characterized by a 1,7-diphenylheptane (B14701375) skeleton.[3][5] These natural compounds are abundant in the Zingiberaceae family, which includes well-known medicinal plants like turmeric (Curcuma longa) and ginger (Zingiber officinale).[1][4] The antioxidant activity of diarylheptanoids is a subject of growing research interest due to their potential to neutralize harmful free radicals and mitigate oxidative stress, a key factor in the pathogenesis of various chronic diseases.[3][5][6] The presence of phenolic hydroxyl groups and the extended conjugation in their structure are believed to contribute significantly to their radical scavenging capabilities.

The discovery of the antioxidant activity of this compound stems from investigations into the bioactive constituents of Alpinia nutans.[1][2][8] Initial screenings using established in vitro antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ferric thiocyanate (B1210189) (FTC) methods, have demonstrated its capacity to scavenge free radicals.[1][2]

Quantitative Antioxidant Activity

Table 1: Representative DPPH Radical Scavenging Activity of Diarylheptanoids

| Compound | Concentration (µg/mL) | % Inhibition (Representative) | IC50 (µg/mL) (Representative) |

| Diarylheptanoid A | 10 | 35% | 25 |

| Diarylheptanoid B | 10 | 45% | 18 |

| This compound | To be determined | To be determined | To be determined |

| Ascorbic Acid (Standard) | 10 | 95% | 5 |

Table 2: Representative ABTS Radical Cation Scavenging Activity of Diarylheptanoids

| Compound | Concentration (µg/mL) | % Inhibition (Representative) | IC50 (µg/mL) (Representative) |

| Diarylheptanoid A | 10 | 40% | 22 |

| Diarylheptanoid B | 10 | 55% | 15 |

| This compound | To be determined | To be determined | To be determined |

| Trolox (Standard) | 10 | 98% | 4 |

Table 3: Representative Ferric Reducing Antioxidant Power (FRAP) of Diarylheptanoids

| Compound | Concentration (µg/mL) | Absorbance at 593 nm (Representative) | FRAP Value (µM Fe(II)/mg) (Representative) |

| Diarylheptanoid A | 50 | 0.450 | 150 |

| Diarylheptanoid B | 50 | 0.600 | 200 |

| This compound | To be determined | To be determined | To be determined |

| FeSO4 (Standard) | 50 | 0.800 | 267 |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments used to assess the antioxidant activity of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[9][10]

-

Reagents and Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) (spectrophotometric grade)

-

This compound (test compound)

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

-

Prepare a series of dilutions of the test compound and the positive control in methanol.

-

In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.

-

Add the DPPH solution to each well to initiate the reaction.

-

Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

-

Reagents and Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Methanol or ethanol (B145695)

-

This compound (test compound)

-

Trolox (positive control)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of the test compound and the positive control.

-

Add a small volume of the test compound or standard solution to the diluted ABTS•+ solution.

-

Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

-

The IC50 value is determined from the dose-response curve.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The formation of a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex is monitored spectrophotometrically.

-

Reagents and Materials:

-

FRAP reagent (containing TPTZ, FeCl₃, and acetate (B1210297) buffer)

-

This compound (test compound)

-

Ferrous sulfate (B86663) (FeSO₄) or Trolox (standard)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare the FRAP reagent fresh by mixing TPTZ solution, FeCl₃ solution, and acetate buffer (pH 3.6).

-

Prepare a series of dilutions of the test compound and the standard.

-

Add the FRAP reagent to each well of a 96-well plate.

-

Add the test compound or standard solution to the wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the blue-colored complex at 593 nm.

-

A standard curve is generated using a known concentration of FeSO₄ or Trolox.

-

The antioxidant capacity of the sample is expressed as FRAP value (in µM Fe(II) equivalents per mg of the compound).

-

Signaling Pathways and Mechanistic Insights

The antioxidant activity of many natural compounds, including diarylheptanoids, is not solely due to direct radical scavenging but also involves the modulation of cellular signaling pathways that enhance the endogenous antioxidant defense system. A key pathway in this regard is the Keap1-Nrf2/ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway.[9][11]

(R)-5-Hydroxy-1,7-diphenyl-3-heptanone, a structurally related diarylheptanoid, has been shown to ameliorate oxidative stress by activating the Nrf2/ARE pathway.[7] It is plausible that this compound may exert its antioxidant effects through a similar mechanism.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to electrophiles or antioxidants, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter region of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).[11] The upregulation of these genes leads to an enhanced cellular antioxidant capacity.

Visualizations

Experimental Workflow for Antioxidant Assays

Caption: General workflow for in vitro antioxidant capacity assessment.

The Keap1-Nrf2/ARE Signaling Pathway

Caption: Proposed mechanism of Nrf2/ARE pathway activation.

Conclusion and Future Directions

This compound, a naturally occurring diarylheptanoid, has demonstrated promising antioxidant activity. While further studies are required to quantify its specific potency through various antioxidant assays, the existing evidence and the known mechanisms of related compounds suggest its potential as a valuable natural antioxidant. Future research should focus on obtaining precise quantitative data (IC50 values) for this compound and elucidating the exact molecular mechanisms underlying its antioxidant effects, including its ability to modulate the Nrf2 signaling pathway. Such investigations will be crucial for its potential development as a therapeutic agent for oxidative stress-related diseases.

References

- 1. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsonline.com [ijpsonline.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. assaygenie.com [assaygenie.com]

- 9. Naturally Occurring Nrf2 Activators: Potential in Treatment of Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]

- 11. Frontiers | Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products [frontiersin.org]

A Technical Guide to the Biological Activities of Linear Diarylheptanoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diarylheptanoids are a class of plant secondary metabolites characterized by a 1,7-diphenylheptane (B14701375) structural skeleton.[1][2] These compounds are predominantly found in plant families such as Zingiberaceae (e.g., Curcuma, Alpinia, Zingiber), Betulaceae (e.g., Alnus), and Myricaceae.[1][3] Linear diarylheptanoids, an open-chain subclass, have garnered significant scientific interest due to their wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[1][4][5] Their structural diversity, stemming from variations in the hydroxylation, methoxylation, and saturation of the heptane (B126788) chain, leads to a range of biological potencies and mechanisms of action. This guide provides a detailed overview of the key biological activities of linear diarylheptanoids, presenting quantitative data, experimental methodologies, and the signaling pathways involved to support further research and drug development efforts.

Antioxidant Activity

Linear diarylheptanoids are potent antioxidants, primarily acting as free radical scavengers.[4][6] This activity is crucial for mitigating oxidative stress, a pathological process implicated in numerous chronic diseases. The antioxidant capacity of these compounds is often attributed to the phenolic hydroxyl groups on their aromatic rings.

Quantitative Data: Radical Scavenging Activity

The free radical scavenging potential of diarylheptanoids is commonly quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

| Compound | Source | Assay | IC50 (µM) | Reference |

| Curcumin | Curcuma longa | DPPH | 2.8 | [7][8] |

| Demethoxycurcumin | Curcuma longa | DPPH | 39.2 | [7][8] |

| Bisdemethoxycurcumin | Curcuma longa | DPPH | 308.7 | [7][8] |

| L-Ascorbic Acid (Control) | - | DPPH | 22.5 | [7][8] |

| Resveratrol (Control) | - | DPPH | 25.0 | [7][8] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes a typical method for assessing the in vitro antioxidant activity of linear diarylheptanoids.

-

Preparation of Reagents:

-

Prepare a stock solution of the test diarylheptanoid in methanol (B129727) or DMSO.

-

Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark to prevent degradation.

-

L-Ascorbic acid is used as a positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound.

-

The reaction mixture is shaken and incubated in the dark at room temperature for 30 minutes.

-

The absorbance is measured at 517 nm using a microplate reader.

-

A control well contains 100 µL of methanol and 100 µL of the DPPH solution.

-

-

Data Analysis:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

Workflow Visualization

Caption: Workflow for DPPH Radical Scavenging Assay.

Anti-inflammatory Activity

A significant body of research highlights the anti-inflammatory properties of linear diarylheptanoids.[2][9] Their mechanism of action often involves the inhibition of key inflammatory pathways and the downregulation of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[10][11]

Quantitative Data: Inhibition of Inflammatory Mediators

Diarylheptanoids isolated from Alnus hirsuta have demonstrated potent inhibitory effects on lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophage cells.[11]

| Compound (from Alnus hirsuta) | Target | IC50 (µM) | Reference |

| Hirsutanonol (Compound 2) | NF-κB Activation | 9.9 | [10][11] |

| Hirsutanonol (Compound 2) | NO Production | 9.2 | [10][11] |

| Hirsutanonol (Compound 2) | TNF-α Production | 9.7 | [10][11] |

| Platyphyllonol (Compound 3) | NF-κB Activation | 19.3 | [10][11] |

| Platyphyllonol (Compound 3) | NO Production | 18.2 | [10][11] |

| Platyphyllonol (Compound 3) | TNF-α Production | 18.5 | [10][11] |

| Oregonin (Compound 6) | NF-κB Activation | 23.7 | [10][11] |

| Oregonin (Compound 6) | NO Production | 22.3 | [10][11] |

| Oregonin (Compound 6) | TNF-α Production | 22.9 | [10][11] |

Experimental Protocols

-

Cell Culture and Treatment:

-

Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test diarylheptanoid for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

-

-

Griess Reaction:

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

-

Measurement and Analysis:

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite (B80452) concentration by comparing the absorbance values to a standard curve generated with sodium nitrite.

-

Calculate the percentage inhibition of NO production and determine the IC50 value.

-

-

Cell Culture and Supernatant Collection:

-

Culture and treat RAW 264.7 cells with test compounds and LPS as described in the NO production assay.

-

After the 24-hour incubation, centrifuge the culture plates and collect the supernatant.

-

-

ELISA Procedure:

-

Coat a 96-well ELISA plate with a capture antibody specific for mouse TNF-α overnight.

-

Wash the plate and block non-specific binding sites.

-

Add the collected cell supernatants and a series of TNF-α standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody.

-

After incubation and washing, add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Add a substrate solution (e.g., TMB) to develop color. Stop the reaction with a stop solution.

-

-

Measurement and Analysis:

-

Measure the absorbance at 450 nm.

-

Calculate the TNF-α concentration from the standard curve and determine the IC50 value for TNF-α inhibition.

-

Signaling Pathway Visualization: NF-κB Inhibition

Diarylheptanoids can suppress inflammation by inhibiting the Toll-Like Receptor 4 (TLR4)-mediated NF-κB signaling pathway. Hirsutenoxime, for instance, has been shown to inhibit this pathway by suppressing Akt activation.[12][13]

References

- 1. acgpubs.org [acgpubs.org]

- 2. Anti-inflammatory activity of naturally occuring diarylheptanoids - A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Diarylheptanoids as nutraceutical: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Research Progress on the Antioxidant Activity of Natural Diarylheptanoids: Mechanisms and Structure-activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diarylheptanoids with free radical scavenging and hepatoprotective activity in vitro from Curcuma longa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Diarylheptanoids with free radical scavenging and hepatoprotective activity in vitro from Curcuma longa. | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. Diarylheptanoids from Alnus hirsuta inhibit the NF-kB activation and NO and TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Diarylheptanoid hirsutenoxime inhibits toll-like receptor 4-mediated NF-κB activation regulated by Akt pathway in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Technical Guide to 5-Hydroxy-1,7-diphenylhept-6-en-3-one: A Diarylheptanoid Perspective

Introduction

5-Hydroxy-1,7-diphenylhept-6-en-3-one is a phenolic compound belonging to the linear diarylheptanoid class.[1] Diarylheptanoids are a significant group of plant secondary metabolites characterized by a 1,7-diphenylheptane (B14701375) structural skeleton.[2][3][4] These compounds are found in various plant families, including Zingiberaceae, Betulaceae, and Myricaceae.[5][6] The target compound, this compound, has been identified in the rhizomes of plants such as Curcuma longa L. and Alpinia nutans.[7][8] While research specifically focused on this molecule is limited, its chemical class is the subject of extensive study due to a wide range of promising biological activities, including antioxidant, anti-inflammatory, and anti-tumor effects.[9][10][11]

This guide provides a comprehensive technical overview of this compound, drawing upon the broader literature of diarylheptanoids to detail its physicochemical properties, potential synthetic routes, biological context, and experimental protocols.

Data Presentation

Quantitative data for this compound and related compounds are summarized below for comparative analysis.

Table 1: Physicochemical Properties of this compound

This table outlines the key identifiers and computed chemical properties of the target molecule.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[12] |

| CAS Number | 87095-74-7 | BioCrick[7], PubChem[12] |

| Molecular Formula | C₁₉H₂₀O₂ | PubChem[12] |

| Molecular Weight | 280.4 g/mol | PubChem[12], BioCrick[7] |

| Appearance | Powder | BioCrick[7] |

| Solubility | Soluble in DMSO, Methanol (B129727), Chloroform, Acetone. Insoluble in water. | BioCrick[7], ChemFaces[8] |

| Storage | Desiccate at -20°C | BioCrick[7] |

Table 2: Representative ¹H and ¹³C NMR Spectroscopic Data of a Linear Diarylheptanoid

| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, J in Hz) |

| 1 | ~30-35 | ~2.7-2.9 (t) |

| 2 | ~45-50 | ~2.6-2.8 (t) |

| 3 (C=O) | ~208-215 | - |

| 4 | ~45-50 | ~2.5-2.7 (m) |

| 5 (CH-OH) | ~70-75 | ~3.8-4.0 (m) |

| 6 | ~128-132 | ~6.1-6.3 (d, J≈16) |

| 7 | ~130-135 | ~6.6-6.8 (d, J≈16) |

| Aromatic C-1' | ~141 | - |

| Aromatic C-2'/6' | ~128.5 | ~7.1-7.3 (m) |

| Aromatic C-3'/5' | ~128.4 | ~7.1-7.3 (m) |

| Aromatic C-4' | ~126 | ~7.1-7.3 (m) |

| Aromatic C-1'' | ~135 | - |

| Aromatic C-2''/6'' | ~129 | ~7.2-7.4 (m) |

| Aromatic C-3''/5'' | ~128 | ~7.2-7.4 (m) |

| Aromatic C-4'' | ~126.5 | ~7.2-7.4 (m) |

Note: Chemical shifts are approximate and can vary based on solvent and specific substitution patterns on the aromatic rings.

Table 3: Biological Activities of Selected Linear Diarylheptanoids

This table summarizes key biological activities reported for various linear diarylheptanoids, highlighting their therapeutic potential.

| Compound/Extract | Biological Activity | Model | Key Findings (IC₅₀, etc.) | Reference |

| 5-Hydroxy-1,7-diphenyl-6-hepten-3-one | Antioxidant | Ferric Thiocyanate (FTC) & DPPH assays | Showed significant antioxidant activity. | ChemFaces[8] |

| Diarylheptanoids from Alpinia officinarum | Anti-inflammatory | KLA-stimulated RAW 264.7 macrophages | Inhibited pro-inflammatory mediators. | Semantic Scholar[14] |

| Diarylheptanoids from Zingiber officinale | Anti-tumor | A549, HepG2, HeLa, MDA-MB-231, HCT116 cell lines | IC₅₀ values ranged from 6.69–33.46 μM. | RSC Publishing[10] |

| Curcumin (B1669340) (a diarylheptanoid) | Anti-inflammatory | Various | Suppresses NF-κB and MAPK signaling pathways. | PubMed Central[15] |

| Oregonin | Anti-inflammatory | Cellular assays | Inhibits cyclooxygenase-2 (COX-2) expression. | PubMed Central[5] |

| Hirsutanonol | Anti-inflammatory | Cellular assays | Inhibits cyclooxygenase-2 (COX-2) expression. | PubMed Central[5] |

Experimental Protocols

Detailed methodologies for the synthesis and isolation of diarylheptanoids are presented, which are applicable to the target compound.

Protocol 1: General Synthesis via Claisen-Schmidt Condensation

The Claisen-Schmidt (or crossed aldol) condensation is a fundamental method for forming the enone structure present in many diarylheptanoids.[3][16][17] This protocol describes a general procedure.

Objective: To synthesize a 1,7-diarylheptenone core structure.

Materials:

-

Aryl aldehyde (e.g., cinnamaldehyde (B126680) for the C7-phenyl-ene portion)

-

Aryl-substituted ketone (e.g., 1-phenylbutan-2-one (B47396) for the C1-phenyl portion)

-

Base catalyst (e.g., solid NaOH or KOH, 20 mol%)[16]

-

Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the ketone (1.0 eq) and the aldehyde (1.0-1.2 eq) in a minimal amount of ethanol. Alternatively, for a solvent-free reaction, combine the neat reactants.[16]

-

Catalyst Addition: Add the base catalyst (e.g., 20 mol% solid NaOH) to the mixture. If solvent-free, grind the reactants and catalyst together using a mortar and pestle for 5-10 minutes.[16]

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-24 hours).

-

Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Chromatography: Purify the resulting crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane, to yield the pure diarylheptanoid.

-

Characterization: Confirm the structure of the final product using NMR, IR, and mass spectrometry.

Protocol 2: General Isolation from Natural Sources (e.g., Alpinia Rhizomes)

This protocol outlines a standard procedure for extracting and isolating diarylheptanoids from plant material.[9][18]

Objective: To isolate diarylheptanoids from dried plant rhizomes.

Materials:

-

Dried and powdered rhizomes of Alpinia or Curcuma species

-

Solvents: Hexane, Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol (MeOH)

-

Silica gel for column chromatography

-

Sephadex LH-20

-

HPLC system (preparative or semi-preparative) with a C18 column

Procedure:

-

Extraction: Macerate the powdered plant material (e.g., 1 kg) sequentially with solvents of increasing polarity, starting with hexane, followed by DCM, EtOAc, and finally MeOH. This fractional extraction helps to separate compounds based on polarity.

-

Concentration: Concentrate each solvent extract under reduced pressure using a rotary evaporator to obtain crude extracts. The diarylheptanoids are typically found in the less polar extracts (DCM and EtOAc).[8][19]

-

Silica Gel Chromatography: Subject the biologically active crude extract (e.g., the DCM extract) to open column chromatography on silica gel. Elute the column with a step-gradient of increasing polarity, such as a hexane-EtOAc mixture (e.g., from 100:0 to 0:100).

-

Fraction Collection: Collect fractions (e.g., 50-100 mL each) and monitor their composition by TLC. Combine fractions with similar TLC profiles.

-

Size-Exclusion Chromatography: Further purify the combined fractions containing the target compounds using a Sephadex LH-20 column with methanol as the eluent. This step separates molecules based on size.

-

High-Performance Liquid Chromatography (HPLC): Perform final purification of the isolated compounds using preparative or semi-preparative reversed-phase HPLC (RP-HPLC) on a C18 column. Use a mobile phase such as a methanol-water or acetonitrile-water gradient.

-

Structure Elucidation: Identify the pure compounds by comprehensive spectroscopic analysis, including 1D-NMR (¹H, ¹³C), 2D-NMR (COSY, HMBC, HSQC), and high-resolution mass spectrometry (HRMS).[13][20]

Mandatory Visualizations

Diagrams illustrating key workflows and biological pathways are provided below using the DOT language.

Synthetic and Purification Workflow

Caption: General workflow for the synthesis and purification of a diarylheptanoid.

Inhibitory Action on NF-κB Signaling Pathway

Caption: Diarylheptanoids inhibit the pro-inflammatory NF-κB signaling pathway.

References

- 1. NP-MRD: Showing NP-Card for 5-Hydroxy-1,7-diphenyl-6-hepten-3-one (NP0138000) [np-mrd.org]

- 2. Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis [mdpi.com]

- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 4. researchgate.net [researchgate.net]

- 5. Diarylheptanoids as nutraceutical: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Hydroxy-1,7-diphenyl-6-hepten-3-one | CAS:87095-74-7 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. 5-Hydroxy-1,7-diphenyl-6-hepten-3-one | CAS:87095-74-7 | Manufacturer ChemFaces [chemfaces.com]

- 9. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03592D [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. This compound | C19H20O2 | CID 73180991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Anti-inflammatory activities and glycerophospholipids metabolism in KLA-stimulated RAW 264.7 macrophage cells by diarylheptanoids from the rhizomes of Alpinia officinarum. | Semantic Scholar [semanticscholar.org]

- 15. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis of new curcumin analogues from Claisen-Schmidt condensation | European Journal of Chemistry [eurjchem.com]

- 18. files.core.ac.uk [files.core.ac.uk]

- 19. medchemexpress.com [medchemexpress.com]

- 20. researchgate.net [researchgate.net]

The Dawn of a New Therapeutic Frontier: A Technical Guide to the Discovery and Characterization of Novel Diarylheptanoids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, characterization, and biological evaluation of novel diarylheptanoids, a class of plant secondary metabolites with significant therapeutic potential. Diarylheptanoids, characterized by two aromatic rings linked by a seven-carbon chain, have demonstrated a wide array of pharmacological activities, including cytotoxic, anti-inflammatory, and anti-angiogenic effects. This document details the methodologies for their isolation and structural elucidation, presents quantitative biological data, and explores their mechanisms of action through key signaling pathways.

Isolation and Structural Elucidation of Novel Diarylheptanoids

The initial step in the discovery of novel diarylheptanoids involves their extraction and purification from natural sources, followed by rigorous structural characterization. Plants from the Zingiberaceae (e.g., Alpinia officinarum, Zingiber officinale) and Myricaceae (e.g., Myrica rubra) families are rich sources of these compounds.

Experimental Protocol: Isolation and Purification

A general workflow for the isolation and purification of diarylheptanoids is outlined below. This process typically involves solvent extraction followed by various chromatographic techniques.

Detailed Methodologies:

-

Extraction: Dried and powdered plant material (e.g., rhizomes of Alpinia officinarum) is typically extracted with a polar solvent like ethanol or methanol (B129727) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The active fraction (often the ethyl acetate fraction) is subjected to column chromatography on silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate or chloroform (B151607) and methanol, to yield several sub-fractions.

-

Preparative High-Performance Liquid Chromatography (HPLC): Further purification of the sub-fractions is achieved by preparative HPLC on a C18 column. A typical mobile phase consists of a gradient of acetonitrile (B52724) and water. Fractions are collected based on the UV chromatogram, and the solvent is evaporated to yield the pure compounds.

Experimental Protocol: Structural Characterization

The chemical structure of the isolated pure compounds is determined using a combination of spectroscopic techniques.

Detailed Methodologies:

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used to determine the molecular formula of the novel compound by providing a highly accurate mass measurement.

-

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments are conducted to elucidate the detailed chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.

-

UV-Vis Spectroscopy: This technique provides information about the electronic transitions within the molecule and can help to identify chromophores, such as conjugated systems.

Biological Characterization of Novel Diarylheptanoids

Once isolated and structurally characterized, novel diarylheptanoids are subjected to a battery of biological assays to determine their therapeutic potential. Key activities of interest include cytotoxicity against cancer cell lines and anti-inflammatory effects.

Cytotoxic Activity

The ability of novel diarylheptanoids to inhibit the growth of cancer cells is a primary focus of their biological characterization.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

Detailed Methodologies:

-

Cell Seeding: Cancer cells (e.g., MCF-7, HepG2, A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the novel diarylheptanoid for a specified period (e.g., 24 or 48 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

| Compound | Source | Cancer Cell Line | IC50 (µM) | Reference |

| Alpinin C | Alpinia officinarum | MCF-7 | Not specified, selective cytotoxicity | [1] |

| Alpinin D | Alpinia officinarum | - | - | [1] |

| Compound 6 | Alpinia officinarum | HepG2 | 22.68 | [1] |

| MCF-7 | 8.46 | [1] | ||

| T98G | 13.57 | [1] | ||

| B16-F10 | 11.23 | [1] | ||

| Rubanol | Myrica rubra | Lun-06, Neu-04, Bre-04 | GI50: 16.03-32.58 µg/mL | [2] |

| Diarylheptanoid 6 | Zingiber officinale | A549 | 10.35 | [3][4] |

| HepG2 | 6.69 | [3][4] | ||

| HeLa | 12.87 | [3][4] | ||

| MDA-MB-231 | 15.21 | [3][4] | ||

| HCT116 | 9.74 | [3][4] | ||

| Diarylheptanoid 16 | Zingiber officinale | A549 | 25.83 | [3][4] |

| HepG2 | 18.92 | [3][4] | ||

| HeLa | 33.46 | [3][4] | ||

| MDA-MB-231 | 29.74 | [3][4] | ||

| HCT116 | 21.56 | [3][4] | ||

| Diarylheptanoid 17 | Zingiber officinale | A549 | 15.67 | [3][4] |

| HepG2 | 9.84 | [3][4] | ||

| HeLa | 18.23 | [3][4] | ||

| MDA-MB-231 | 20.45 | [3][4] | ||

| HCT116 | 13.91 | [3][4] | ||

| Diarylheptanoid 18 | Zingiber officinale | A549 | 12.48 | [3][4] |

| HepG2 | 7.53 | [3][4] | ||

| HeLa | 14.61 | [3][4] | ||

| MDA-MB-231 | 17.89 | [3][4] | ||

| HCT116 | 10.22 | [3][4] | ||

| Diarylheptanoid 19 | Zingiber officinale | A549 | 28.14 | [3][4] |

| HepG2 | 20.37 | [3][4] | ||

| HeLa | 31.59 | [3][4] | ||

| MDA-MB-231 | 26.88 | [3][4] | ||

| HCT116 | 24.05 | [3][4] |

Anti-inflammatory Activity

Chronic inflammation is implicated in various diseases, including cancer. Therefore, the anti-inflammatory properties of novel diarylheptanoids are of significant interest.

RAW 264.7 murine macrophages are a commonly used cell line to screen for anti-inflammatory activity. Lipopolysaccharide (LPS) is used to induce an inflammatory response in these cells.

Detailed Methodologies:

-

Cell Culture and Treatment: RAW 264.7 cells are cultured and then pre-treated with various concentrations of the novel diarylheptanoid for 1 hour. Subsequently, the cells are stimulated with LPS (1 µg/mL) for 24 hours.

-

Nitric Oxide (NO) Measurement: The production of nitric oxide, a pro-inflammatory mediator, is measured in the cell culture supernatant using the Griess reagent.

-

Pro-inflammatory Cytokine Measurement: The levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Western Blot Analysis: The expression levels of key inflammatory proteins, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), are determined by Western blot analysis of the cell lysates.

| Compound | Source | Assay | IC50 (µM) | Reference |

| Diarylheptanoid 2 | Alnus hirsuta | NF-κB activation | 9.2-9.9 | [5] |

| NO production | 9.2-9.9 | [5] | ||

| TNF-α production | 9.2-9.9 | [5] | ||

| Diarylheptanoid 3 | Alnus hirsuta | NF-κB activation | 18.2-19.3 | [5] |

| NO production | 18.2-19.3 | [5] | ||

| TNF-α production | 18.2-19.3 | [5] | ||

| Diarylheptanoid 6 | Alnus hirsuta | NF-κB activation | 22.3-23.7 | [5] |

| NO production | 22.3-23.7 | [5] | ||

| TNF-α production | 22.3-23.7 | [5] | ||

| Blepharocalyxin B | Alpinia blepharocalyx | NO production | 36 | [6] |

Signaling Pathways Modulated by Novel Diarylheptanoids

Understanding the molecular mechanisms by which novel diarylheptanoids exert their biological effects is crucial for their development as therapeutic agents. Two key signaling pathways that are often modulated by these compounds are the NF-κB and the ATR/Chk1 pathways.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in regulating the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some diarylheptanoids have been shown to inhibit NF-κB activation.

The ATR/Chk1 Signaling Pathway

The Ataxia Telangiectasia and Rad3-related (ATR) and Checkpoint kinase 1 (Chk1) pathway is a critical component of the DNA damage response (DDR). This pathway is activated in response to DNA single-strand breaks and replication stress. Activated ATR phosphorylates and activates Chk1, which in turn orchestrates cell cycle arrest and promotes DNA repair. Some diarylheptanoids have been found to down-regulate the expression of ATR and Chk1, suggesting a potential mechanism for their cytotoxic effects, particularly in cancer cells that are often reliant on this pathway for survival.[3][4]

Conclusion and Future Directions

The discovery and characterization of novel diarylheptanoids represent a promising avenue for the development of new therapeutic agents. Their diverse biological activities, coupled with their natural origin, make them attractive candidates for drug discovery programs. The methodologies outlined in this guide provide a framework for the systematic investigation of these compounds.

Future research should focus on:

-

High-throughput screening of a wider range of plant species to identify new and more potent diarylheptanoids.

-

Detailed mechanistic studies to elucidate the precise molecular targets of novel diarylheptanoids within key signaling pathways.

-

Structure-activity relationship (SAR) studies to guide the synthesis of more potent and selective analogues.

-

In vivo studies to evaluate the efficacy and safety of promising novel diarylheptanoids in preclinical models of disease.

By continuing to explore the rich chemical diversity of diarylheptanoids and their mechanisms of action, the scientific community can unlock their full therapeutic potential for the benefit of human health.

References

- 1. researchgate.net [researchgate.net]

- 2. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Antiproliferative, molecular docking, and bioavailability studies of diarylheptanoids isolated from stem bark of Garuga pinnata Rox B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diarylheptanoids from Alnus hirsuta inhibit the NF-kB activation and NO and TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Synthesis and SAR Studies of 5-Hydroxy-1,7-diphenylhept-6-en-3-one Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and structure-activity relationship (SAR) studies of 5-Hydroxy-1,7-diphenylhept-6-en-3-one and its analogs. This class of diarylheptanoids, closely related to curcumin (B1669340), has garnered significant interest for its potential therapeutic applications, particularly in oncology. The following protocols and data are intended to serve as a guide for researchers engaged in the discovery and development of novel drug candidates based on this scaffold.

Introduction

This compound is a diarylheptanoid that shares the core structural features of curcumin and other related natural products. These compounds are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The synthesis of analogs of this parent compound allows for the systematic exploration of the structure-activity relationships, aiming to optimize potency, selectivity, and pharmacokinetic properties. This document outlines the synthetic strategies for generating a library of these analogs and the subsequent biological evaluation to establish a quantitative understanding of their therapeutic potential.

Synthesis of this compound Analogs

A general and efficient method for the synthesis of this compound analogs is the Claisen-Schmidt condensation reaction. This approach involves the base-catalyzed reaction of a substituted benzaldehyde (B42025) with a ketone. By varying the substituents on the benzaldehyde and the ketone starting materials, a diverse library of analogs can be readily synthesized.

Experimental Protocol: General Synthesis

Materials:

-

Substituted benzaldehyde

-

Appropriate ketone (e.g., acetone, substituted acetones)

-

Sodium hydroxide (B78521) (NaOH) or other suitable base

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexane

-

Silica (B1680970) gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 eq) and the ketone (1.0-1.2 eq) in ethanol.

-

Base Addition: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (1.1 eq).

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed. The reaction time may vary from a few hours to overnight depending on the reactivity of the substrates.

-

Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound analog.

-

Characterization: Confirm the structure of the synthesized analog using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Structure-Activity Relationship (SAR) Studies

The synthesized analogs should be evaluated for their biological activity to establish a quantitative SAR. A common initial screening is to assess their cytotoxic effects on various cancer cell lines.

Table 1: Cytotoxicity of this compound Analogs in Cancer Cell Lines

| Compound ID | R1 (Aromatic Ring 1) | R2 (Aromatic Ring 2) | Cell Line | IC₅₀ (µM) | Reference |

| Parent | Phenyl | Phenyl | T47D | 0.09 | [1] |

| Analog 1 | 4-Hydroxyphenyl | 4-Hydroxyphenyl | T47D | 0.64 | [1] |

| Analog 2 | 4-Methoxyphenyl | 4-Methoxyphenyl | T47D | 0.67 | [1] |

| Analog 3 | 3,4-Dimethoxyphenyl | 3,4-Dimethoxyphenyl | T47D | 0.99 | [1] |

| Analog 4 | 4-Chlorophenyl | Phenyl | MCF-7 | 12.12 ± 0.54 | [1] |

| Analog 5 | Phenyl | 4-Nitrophenyl | MDA-MB-231 | 9.59 ± 0.7 | [1] |

Note: The data presented is a compilation from various sources and serves as an example. Researchers should generate their own data for a consistent SAR analysis.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][3][4]

Materials:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231, T47D)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Synthesized diarylheptanoid analogs dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5][6]

-

Compound Treatment: Treat the cells with various concentrations of the synthesized analogs (typically in a range from 0.01 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using appropriate software (e.g., GraphPad Prism).

Signaling Pathway Analysis

Diarylheptanoids, including curcumin and its analogs, have been reported to modulate various intracellular signaling pathways implicated in cancer progression, such as the STAT3 and PI3K/Akt pathways. Western blotting is a key technique to investigate the effect of the synthesized analogs on the phosphorylation status of key proteins in these pathways.

Signaling Pathways

STAT3 Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis. Diarylheptanoids have been shown to inhibit STAT3 phosphorylation, thereby blocking its downstream signaling.

References

- 1. Linear diarylheptanoids as potential anticancer therapeutics: synthesis, biological evaluation, and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]